molecular formula C12H21NO5 B2592508 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid CAS No. 2155139-76-5

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid

Cat. No.: B2592508
CAS No.: 2155139-76-5
M. Wt: 259.302
InChI Key: HLOYHEUHDBOTCD-VEDVMXKPSA-N
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Description

The compound “2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid” is a chemical compound with a molecular weight of 301.29 . It is also known by its IUPAC name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluorophenyl)propanoic acid .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-isocyanatoethyl methacrylate was reacted with 1-bromo-2-methylpropan-2-ol to yield a bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomer .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 .


Chemical Reactions Analysis

The compound can undergo free radical polymerization to yield a polymer bearing protected amino side groups . The subsequent solvolysis of the Br-t-BOC function leads to new polymers with protonated free amino groups .


Physical and Chemical Properties Analysis

The compound is a white to yellow powder or crystal .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones

Trifunović et al. (2010) developed an efficient and simple synthesis method for N-substituted 1,3-oxazinan-2-ones, which are chemically related to the compound , showing the potential for creating chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid through a three-component, one-pot reaction (Trifunović et al., 2010).

Pharmacokinetic Studies and Molecular Docking

Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization

A study on alminoprofen, a racemic drug, revealed the synthesis of a diastereomeric mixture of 1-β-O-acyl glucuronides, indicating the importance of structural and stereochemical characterization in understanding the pharmacokinetics of such compounds. This research highlights the intricacies involved in the synthesis and analysis of racemic drugs and their metabolites, which could be relevant for similar compounds (Baba et al., 2018).

Innovative Application in Material Science

Gas Phase Oxidation of 2-Methyl-1,3-Propanediol to Methacrylic Acid

The study by Mahboub et al. (2016) explores an alternative chemistry for producing methacrylic acid (MAA) from 2-methyl-1,3-propanediol, which is a co-product in the synthesis of butanediol. This research suggests potential applications of similar compounds in the synthesis of industrially relevant materials, demonstrating the versatility of these chemicals in material science (Mahboub et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

Future Directions

The compound and its derivatives have potential applications in polymer chemistry, especially in the synthesis of amino-containing (meth)acrylic monomers and polymers . The bromo-tert-butyloxycarbonyl (Br-t-BOC) group, which is part of this compound, represents a solvent-polarity sensitive amino-protecting group, which could be of interest in future research .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOYHEUHDBOTCD-VEDVMXKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C[C@H]1CCCO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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